molecular formula C9H10ClN B13615735 2-(2-Chlorophenyl)azetidine

2-(2-Chlorophenyl)azetidine

Cat. No.: B13615735
M. Wt: 167.63 g/mol
InChI Key: YJPLFSNTLPJFGS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chlorophenyl)azetidine can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-(2-chlorophenyl)ethylamine with a suitable reagent can yield this compound.

    Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the azetidine ring or the phenyl ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Chlorophenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The presence of the chlorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-(2-Chlorophenyl)azetidine can be compared with other azetidine derivatives:

    Azetidine: The parent compound without any substituents. It has similar ring strain but lacks the additional reactivity provided by the chlorine atom.

    2-Phenylazetidine: Similar to this compound but without the chlorine atom

    2-(2-Bromophenyl)azetidine: Similar structure but with a bromine atom instead of chlorine.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-(2-chlorophenyl)azetidine

InChI

InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2

InChI Key

YJPLFSNTLPJFGS-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=C2Cl

Origin of Product

United States

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